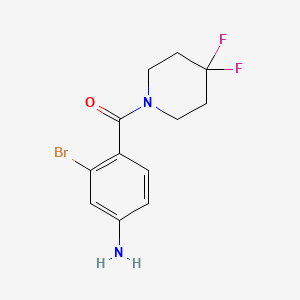
2-Isothiocyanato-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an isothiocyanate group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 1-methyl-1H-imidazole
Reagent: Thiophosgene or other isothiocyanate precursors
Conditions: Inert atmosphere, controlled temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild to moderate temperatures and inert atmosphere.
Cycloaddition: Reagents such as azides or nitriles; conditions include the presence of catalysts and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents; conditions vary depending on the desired product.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-1-methyl-1H-imidazole involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular pathways, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
2-Isothiocyanato-1-methyl-1H-imidazole can be compared with other similar compounds such as:
1-Methyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of an isothiocyanate group.
2-Isothiocyanato-1H-imidazole: Lacks the methyl group on the imidazole ring.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isothiocyanate group.
Uniqueness
The presence of both the isothiocyanate and methyl groups in this compound provides unique reactivity and potential applications compared to its analogs. The isothiocyanate group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential bioactive compound.
Propiedades
Fórmula molecular |
C5H5N3S |
|---|---|
Peso molecular |
139.18 g/mol |
Nombre IUPAC |
2-isothiocyanato-1-methylimidazole |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |
Clave InChI |
PAFLNEQFLBWSPK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)





![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)



![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)

